molecular formula C20H20N6O B2944165 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide CAS No. 1396785-65-1

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide

Número de catálogo: B2944165
Número CAS: 1396785-65-1
Peso molecular: 360.421
Clave InChI: ILAXEWNXRKLYRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .


Synthesis Analysis

The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylpiperazinyl group attached to a pyrimidinyl group. The compound also contains an isonicotinamide group .


Chemical Reactions Analysis

The compound has shown moderate acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE .

Aplicaciones Científicas De Investigación

Alpha 1-Adrenoceptor Antagonism

N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide has been identified as a selective antagonist for alpha 1-adrenoceptors (ARs), particularly those prevalent in the human lower urinary tract. This makes it potentially useful in the treatment of conditions such as benign prostatic hyperplasia. The compound's binding to alpha 1-ARs shows sensitivity to the size and electronic features of the arylpiperazine portion, allowing for targeted drug design (Elworthy et al., 1997).

Serotonin and Dopamine Receptor Affinity

Research has shown that derivatives of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide exhibit affinity for both dopamine (D2 and D3) and serotonin (5-HT1A) receptors. This dual receptor affinity suggests potential applications in the treatment of psychiatric disorders such as schizophrenia and depression (Wustrow et al., 1998).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidines derivatives, related to N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide, have shown promising results as anticancer and anti-5-lipoxygenase agents. This suggests a potential role in cancer therapy and inflammation management (Rahmouni et al., 2016).

Antimycobacterial Activity

Derivatives of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide have been investigated for their antimycobacterial properties, especially against Mycobacterium tuberculosis. This positions them as potential candidates for the development of new antimycobacterial drugs (Biava et al., 2008).

Phosphodiesterase 1 Inhibition for Cognitive Impairment

3-Aminopyrazolo[3,4-d]pyrimidinones, structurally related to N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide, have been developed as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors show potential for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Propiedades

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-19(16-6-8-21-9-7-16)24-17-14-22-20(23-15-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXEWNXRKLYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.